molecular formula C20H21NO6 B11253070 N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B11253070
M. Wt: 371.4 g/mol
InChI Key: GTVWKWYFGXSETM-UHFFFAOYSA-N
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Description

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the class of benzodioxepin derivatives

Preparation Methods

The synthesis of N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with appropriate carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of enzymes like DNA gyrase and sterol-14-alpha-demethylase, which are crucial for bacterial and fungal growth .

Comparison with Similar Compounds

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be compared with other benzodioxepin derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C20H21NO6/c1-23-16-11-19-18(24-5-2-6-25-19)10-14(16)12-21-20(22)13-3-4-15-17(9-13)27-8-7-26-15/h3-4,9-11H,2,5-8,12H2,1H3,(H,21,22)

InChI Key

GTVWKWYFGXSETM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1CNC(=O)C3=CC4=C(C=C3)OCCO4)OCCCO2

Origin of Product

United States

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